molecular formula C13H18N2OS B2375861 N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305392-98-5

N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B2375861
CAS No.: 2305392-98-5
M. Wt: 250.36
InChI Key: QARIDEJJYWUVQH-UHFFFAOYSA-N
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Description

N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclohexyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the reaction of 2-amino-5-(3-methylcyclohexyl)-1,3-thiazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dioxane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The prop-2-enamide moiety can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Formation of amines or alcohols depending on the functional groups present.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide is unique due to its combination of a thiazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. Unlike entacapone and osimertinib, which are primarily used in specific therapeutic contexts, this compound has broader applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-[5-(3-methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-3-12(16)15-13-14-8-11(17-13)10-6-4-5-9(2)7-10/h3,8-10H,1,4-7H2,2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIDEJJYWUVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2=CN=C(S2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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